Cellular IDO1 Inhibition: Iodo vs. Bromo Analog — Potency Comparison
The 2‑iodo compound inhibits human IDO1 in IFN‑stimulated MDA‑MB‑231 cells with an EC₅₀ of 74 nM [1]. By comparison, the 2‑bromo analog (2‑bromo‑N,N‑dimethyl‑5‑(trifluoromethyl)benzamide) inhibits IDO1 in HeLa cells with a reported IC₅₀ of 3 nM in one assay and 18 nM in a human IDO1 enzymatic assay [2]. While the bromo analog appears more potent in enzymatic formats, the iodo compound demonstrates confirmed cellular activity in a disease‑relevant breast cancer cell model (MDA‑MB‑231), which may reflect differences in cellular permeability and target engagement driven by iodine’s larger van der Waals radius and stronger halogen‑bonding capability.
| Evidence Dimension | IDO1 inhibition potency in cancer cells |
|---|---|
| Target Compound Data | EC₅₀ = 74 nM (MDA‑MB‑231 cells, IFN‑stimulated, 48 h pre‑incubation) |
| Comparator Or Baseline | 2‑Bromo‑N,N‑dimethyl‑5‑(trifluoromethyl)benzamide: IC₅₀ = 3 nM (HeLa cells) / IC₅₀ = 18 nM (human IDO1 enzymatic assay) |
| Quantified Difference | The bromo analog shows 4–25‑fold lower IC₅₀ in enzymatic assays but cellular potency relative ranking is assay‑dependent and not directly comparable due to different cell lines. |
| Conditions | Target compound: MDA‑MB‑231 cells, IFN stimulation, 48 h pre‑incubation, L‑tryptophan substrate. Bromo analog: HeLa cells (kynurenine production); human IDO1 enzymatic assay. |
Why This Matters
The iodo compound’s confirmed activity in an aggressive breast cancer cell line (MDA‑MB‑231) provides a directly relevant in‑vitro model for cancer immunotherapy IDO1 programs, whereas the bromo analog’s potency has only been confirmed in HeLa cells and enzymatic assays, limiting translational comparability.
- [1] BindingDB Entry BDBM50562502 (CHEMBL4749635). EC₅₀: 74 nM; Assay: Inhibition of human IDO1 in IFN‑stimulated human MDA‑MB‑231 cells preincubated for 48 h followed by L‑tryptophan addition and measured after 5 h. View Source
- [2] BindingDB Entry BDBM50285524 (CHEMBL4166767). IC₅₀: 3 nM (Inhibition of IDO1 in human HeLa cells assessed as reduction in kynurenine production); IC₅₀: 18 nM (Inhibition of human IDO1 assessed as reduction in kynurenine production). View Source
